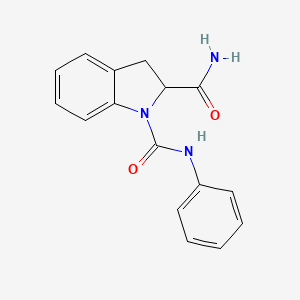
N1-phenylindoline-1,2-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-phenylindoline-1,2-dicarboxamide” is a derivative of 1,10-phenanthroline-2,9-dicarboxamide . These compounds have been studied as ligands for separation and sensing of d- and f-metals .
Synthesis Analysis
A wide range of 1,10-phenanthroline-2,9-dicarboxylic acid diamides, which could include “this compound”, was synthesized . The structure of the substituents in the amide function and the nature of substituents at positions 4 and 7 of the heteroaromatic ring varied .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry . The molecular structure of one of the ligands was unambiguously confirmed by X-ray diffraction analysis .Chemical Reactions Analysis
These compounds have been studied as ligands for separation and sensing of d- and f-metals . It was found that the extraction ability of dialkyl-diaryl-diamide to lanthanides decreases from La to Lu and extraction of Am is close to light lanthanides (La–Pr) .Physical And Chemical Properties Analysis
The solubility of all the obtained compounds in 3-nitrobenzotrifluoride was quantitatively evaluated .科学的研究の応用
Hemorrhagic and Ischemic Stroke Research
N1-phenylindoline-1,2-dicarboxamide derivatives have been explored for their potential therapeutic effects in stroke models. For example, a study on TS-011, a derivative with a similar structural motif, highlighted its role in inhibiting the synthesis of 20-HETE, a compound involved in the development of cerebral vasospasm following subarachnoid hemorrhage (SAH). TS-011 demonstrated efficacy in reversing the fall in cerebral blood flow post-SAH and reducing infarct size in ischemic stroke models, indicating its potential for treating hemorrhagic and ischemic strokes (Miyata et al., 2005).
Antitumor Agents
Research on 2-phenylquinoline-8-carboxamides, compounds with a core structure related to this compound, has demonstrated their "minimal" DNA-intercalating properties, which have shown promising in vivo antitumor activity. These findings suggest a potential avenue for developing new antitumor drugs with low DNA association constants, aiming for effective treatments with minimized side effects (Atwell et al., 1989).
Cognition Enhancers
Another application involves the use of this compound derivatives in cognitive enhancement. A study on Compound 1, a cognition-enhancing drug, showed that nasal administration in rats significantly improved its bioavailability compared to oral doses. However, this administration route did not enhance brain delivery, suggesting a complex balance between bioavailability and targeted brain delivery for cognitive disorders (Hussain et al., 1990).
DNA-Binding and Cytotoxic Activities
This compound derivatives have also been studied for their DNA-binding and cytotoxic activities. A dissymmetrical N,N'-bis(substituted)oxamide and its dicopper(II) complex were investigated for their ability to interact with HS-DNA by intercalation. These compounds demonstrated significant anticancer activities, suggesting their potential as anticancer agents (Cui et al., 2011).
Kinase Inhibitors
In the field of kinase inhibition, novel N-(triazolylthiazol-2-yl) and N-(triazolylthienyl) benzamide and picolinamide derivatives, acting as ASK1 kinase inhibitors, have been identified. These compounds, characterized by high nanomolar potency, could be useful in treating a range of conditions, marking another significant application of this compound derivatives (Norman, 2012).
作用機序
Target of Action
It’s structurally related to 1,10-phenanthroline-2,9-dicarboxylamide, which has been theoretically predicted to selectively bind to the am(iii) ion .
Mode of Action
Dicarboximides, a related class of compounds, are believed to inhibit triglyceride biosynthesis in certain fungi
Biochemical Pathways
Related compounds such as dicarboximides have been shown to impact lipid metabolism, specifically inhibiting triglyceride biosynthesis .
Result of Action
Related compounds such as dicarboximides have been shown to have antiandrogenic effects, ie, they decrease levels of male hormones .
Action Environment
It’s worth noting that the effectiveness of related compounds, such as dicarboximides, can be reduced with repeated use over several years .
将来の方向性
特性
IUPAC Name |
1-N-phenyl-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c17-15(20)14-10-11-6-4-5-9-13(11)19(14)16(21)18-12-7-2-1-3-8-12/h1-9,14H,10H2,(H2,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEWZPPFCZZZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



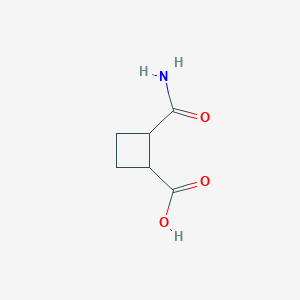
![4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2887277.png)
![N-cyclohexyl-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2887279.png)
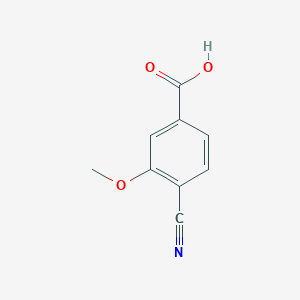
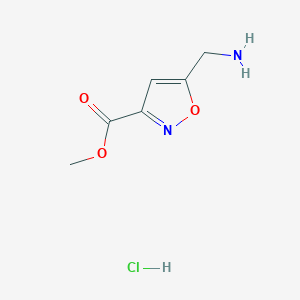
![2-[[(E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2887282.png)

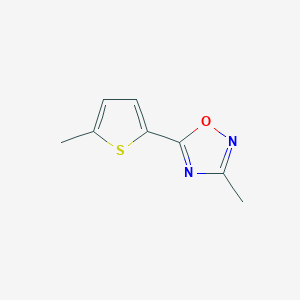
![methyl 5-(((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2887287.png)
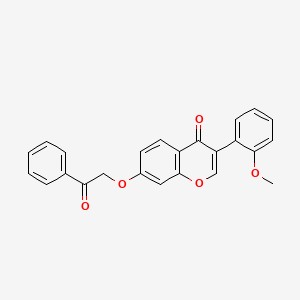
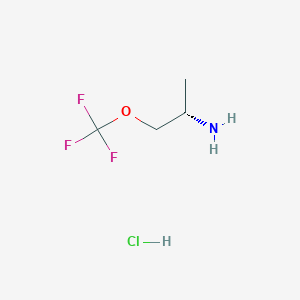
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2887290.png)